Benzonitrile, 2-(2-bromophenoxy)-5-nitro-
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Overview
Description
Benzonitrile, 2-(2-bromophenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with bromophenoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(2-bromophenoxy)-5-nitro- typically involves multiple steps. One common method includes the bromination of phenoxybenzonitrile followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-(2-bromophenoxy)-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2-(2-bromophenoxy)-5-aminobenzonitrile.
Oxidation: Formation of different nitro derivatives depending on the extent of oxidation.
Scientific Research Applications
Benzonitrile, 2-(2-bromophenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(2-bromophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenoxy moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2-(2-bromophenoxy)-: Lacks the nitro group, resulting in different chemical properties and reactivity.
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Benzonitrile, 2-(2-bromophenoxy)-4-nitro-: Positional isomer with the nitro group in a different location, affecting its chemical behavior.
Uniqueness
The combination of bromophenoxy and nitro groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts .
Properties
CAS No. |
99902-78-0 |
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Molecular Formula |
C13H7BrN2O3 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7BrN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H |
InChI Key |
CZDHZBVMEVXJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Br |
Origin of Product |
United States |
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